molecular formula C23H44O2 B12658768 2-Methylcyclohexyl palmitate CAS No. 97635-30-8

2-Methylcyclohexyl palmitate

Cat. No.: B12658768
CAS No.: 97635-30-8
M. Wt: 352.6 g/mol
InChI Key: HEJYYMALYZHULQ-UHFFFAOYSA-N
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Description

2-Methylcyclohexyl palmitate is an ester compound with the chemical formula C23H44O2. It is formed by the esterification of palmitic acid with 2-methylcyclohexanol. This compound is known for its applications in various fields, including cosmetics, pharmaceuticals, and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylcyclohexyl palmitate typically involves the esterification reaction between palmitic acid and 2-methylcyclohexanol. This reaction is catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 2-Methylcyclohexyl palmitate can undergo various chemical reactions, including:

    Oxidation: The ester can be oxidized to form corresponding carboxylic acids and alcohols.

    Reduction: Reduction of the ester can yield the corresponding alcohol and palmitic acid.

    Substitution: The ester group can be substituted by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used in the presence of catalysts.

Major Products:

    Oxidation: Carboxylic acids and alcohols.

    Reduction: Alcohol and palmitic acid.

    Substitution: New esters or amides, depending on the nucleophile used.

Scientific Research Applications

2-Methylcyclohexyl palmitate has a wide range of applications in scientific research:

    Chemistry: It is used as a model compound in esterification and transesterification studies.

    Biology: The compound is studied for its potential effects on cell membranes and lipid metabolism.

    Medicine: It is explored for its potential use in drug delivery systems due to its lipophilic nature.

    Industry: The compound is used in the formulation of cosmetics and personal care products due to its emollient properties.

Mechanism of Action

The mechanism of action of 2-Methylcyclohexyl palmitate involves its interaction with lipid membranes. The compound integrates into the lipid bilayer, affecting membrane fluidity and permeability. This can influence various cellular processes, including signal transduction and membrane protein function. The molecular targets include membrane lipids and associated proteins.

Comparison with Similar Compounds

    2-Ethylhexyl palmitate: Another ester of palmitic acid, commonly used in cosmetics.

    Isopropyl palmitate: Known for its use in personal care products.

    Cetyl palmitate: Used as a thickening agent in cosmetics.

Uniqueness: 2-Methylcyclohexyl palmitate is unique due to its specific structural configuration, which imparts distinct physical and chemical properties. Its branched cyclohexyl group provides different solubility and interaction characteristics compared to linear or other branched esters.

Properties

CAS No.

97635-30-8

Molecular Formula

C23H44O2

Molecular Weight

352.6 g/mol

IUPAC Name

(2-methylcyclohexyl) hexadecanoate

InChI

InChI=1S/C23H44O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-20-23(24)25-22-19-17-16-18-21(22)2/h21-22H,3-20H2,1-2H3

InChI Key

HEJYYMALYZHULQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCCCC1C

Origin of Product

United States

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